molecular formula C14H18ClN3O2S B6626137 N-(2-chlorophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide

N-(2-chlorophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide

Cat. No.: B6626137
M. Wt: 327.8 g/mol
InChI Key: KVJMKNMEONULMF-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring substituted with a sulfonamide group, a chlorophenyl group, and an ethyl group

Properties

IUPAC Name

N-(2-chlorophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2S/c1-5-18(13-9-7-6-8-12(13)15)21(19,20)14-10(2)16-17(4)11(14)3/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJMKNMEONULMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1Cl)S(=O)(=O)C2=C(N(N=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide.

    Substitution with Chlorophenyl and Ethyl Groups: The final step involves the substitution of the pyrazole ring with 2-chlorophenyl and ethyl groups. This can be achieved through nucleophilic substitution reactions using appropriate reagents like ethyl chloride and 2-chlorophenyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid or a sulfonyl hydrazide.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium amide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of pyrazole-4-sulfonic acid derivatives.

    Reduction: Formation of sulfonyl hydrazides or sulfonic acids.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.

    Medicine: Explored for its antimicrobial properties, given the sulfonamide group’s known activity against bacterial infections.

    Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism by which N-(2-chlorophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide exerts its effects involves the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-N-methyl-1,3,5-trimethylpyrazole-4-sulfonamide
  • N-(2-bromophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide
  • N-(2-chlorophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-carboxamide

Uniqueness

N-(2-chlorophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the chlorophenyl group enhances its lipophilicity and potential binding affinity to target enzymes, making it a valuable compound for further research and development.

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